2-(Chloromethyl)-4,6-dimethoxypyridine
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Overview
Description
2-(Chloromethyl)-4,6-dimethoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethoxypyridine typically involves the chloromethylation of 4,6-dimethoxypyridine. One common method includes the reaction of 4,6-dimethoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(Azidomethyl)-4,6-dimethoxypyridine or 2-(Thiocyanoethyl)-4,6-dimethoxypyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-Methyl-4,6-dimethoxypyridine.
Scientific Research Applications
2-(Chloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethoxypyridine depends on its specific application. In general, the compound can act as an alkylating agent, where the chloromethyl group reacts with nucleophiles in biological systems. This reaction can modify the structure and function of biomolecules, leading to various biological effects. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methoxypyridine
- 2-(Chloromethyl)-3,5-dimethoxypyridine
- 2-(Chloromethyl)-4,6-dimethylpyridine
Uniqueness
2-(Chloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both chloromethyl and dimethoxy groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
URFHEWIOZBTZDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CCl |
Origin of Product |
United States |
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